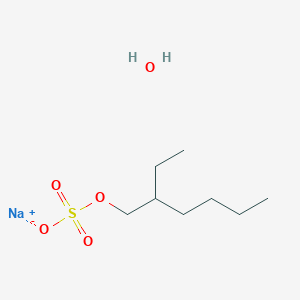

Sodium 2-ethylhexyl sulfate hydrate

Description

Sodium 2-ethylhexyl sulfate hydrate (CAS 2828446-71-3) is an organosulfate compound with the molecular formula C₈H₁₉NaO₅S and a molecular weight of 250.29 g/mol . It is a hydrated sodium salt of 2-ethylhexyl sulfate, characterized by its amphiphilic structure, which enables surfactant properties. This compound is widely used in industrial and household cleaning formulations due to its efficacy in emulsifying oils and removing soap scum residues, particularly from ceramic surfaces . Its aqueous solutions exhibit a pH range of 39.0–40.0 (tested via GB/T 6368 or ISO 4316) and a flash point exceeding 200°F .

Key applications include:

Properties

IUPAC Name |

sodium;2-ethylhexyl sulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S.Na.H2O/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIXQJINVNYHTK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COS(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057887 | |

| Record name | Sodium ethasulfate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfation of 2-Ethylhexanol

The foundational step in synthesizing sodium 2-ethylhexyl sulfate hydrate involves the sulfation of 2-ethylhexanol. This reaction typically employs sulfur trioxide (SO₃) as the sulfating agent due to its high reactivity and efficiency. The process is conducted in a controlled environment to manage the exothermic nature of the reaction.

Reaction Mechanism :

The intermediate product, 2-ethylhexyl sulfuric acid, is highly acidic and requires immediate neutralization to prevent decomposition.

Key Parameters :

Neutralization with Sodium Hydroxide

The acidic intermediate is neutralized with aqueous sodium hydroxide (NaOH) to yield the sodium salt:

This step is critical for stabilizing the surfactant and achieving high purity. Neutralization is typically performed at pH 9–10, with careful temperature control (25–30°C) to avoid hydrolysis.

Hydration and Crystallization

Hydration is achieved by dissolving the sodium salt in water and inducing crystallization through solvent addition or cooling. A method analogous to sodium dodecyl sulfate (SDS) hydrate formation involves adding acetonitrile to the aqueous solution (3:1 v/v) and cooling to 5°C. This approach promotes the growth of needle-shaped crystals, which are filtered and dried under vacuum.

Table 1: Laboratory-Scale Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Sulfation Temperature | 20–40°C |

| Neutralization pH | 9–10 |

| Hydration Solvent | Acetonitrile-Water (3:1) |

| Crystallization Temp | 5°C |

Industrial Production Methods

Continuous Falling Film Reactor

Industrial-scale production employs continuous reactors, such as falling film reactors, to ensure consistent product quality. These reactors allow for rapid heat dissipation and precise control of reaction parameters:

Purification and Quality Control

Residual sulfuric acid and unreacted alcohol are removed via vacuum distillation or solvent extraction. Analytical techniques such as titration (for sulfate content) and gas chromatography (for alcohol residues) ensure compliance with industrial specifications.

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Reactor Type | Falling Film |

| Production Capacity | 10,000 MT/year |

| Purity Specification | ≥98.5% |

Comparative Analysis of Synthesis Techniques

Batch vs. Continuous Processes

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylhexyl sulfate hydrate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in electrochemical reactions, particularly in the presence of metal ions .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles that attack the sulfate ester group, leading to the formation of various substituted products.

Electrochemical Reactions: In the presence of zinc ions, this compound can influence the electroreduction of zinc, shifting the reduction potential and affecting the current density.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used but generally include substituted sulfate esters.

Electrochemical Reactions: The primary product is reduced zinc, with the surfactant aiding in the formation of smooth and bright zinc coatings.

Scientific Research Applications

Cleaning Agents

Sodium 2-ethylhexyl sulfate is widely used in household and industrial cleaning products due to its excellent wetting and emulsifying properties. Its applications include:

- Household Detergents : Acts as a cleansing agent in formulations for dishwashing and laundry .

- Industrial Cleaners : Utilized in hard surface cleaners, vehicle care products, and institutional cleaning solutions .

Table 1: Cleaning Applications of Sodium 2-Ethylhexyl Sulfate

| Application Type | Specific Uses |

|---|---|

| Household Detergents | Dishwashing, laundry |

| Industrial Cleaners | Hard surface cleaning, vehicle care |

| Institutional Cleaning | Sanitation in food service |

Pharmaceutical Industry

In pharmaceuticals, sodium 2-ethylhexyl sulfate enhances the efficacy of antiseptics and is employed as a surfactant in the production of penicillin. It aids in breaking undesired reaction conditions during synthesis .

Textile Industry

The compound serves as a mercerizing agent, facilitating dyeing processes by improving the penetration of dyes into fibers. It is also used for textile finishing and cleaning operations .

Analytical Chemistry

Sodium 2-ethylhexyl sulfate is utilized in various analytical applications:

- Electrochemical Analysis : It acts as a charge balancing agent in synthesizing organo-layered double hydroxides and is involved in the analysis of phenolic compounds through microchip capillary electrophoresis .

Table 2: Analytical Applications

| Application Type | Specific Uses |

|---|---|

| Electrochemical Analysis | Charge balancing agent |

| Wastewater Treatment | Surfactant for pollutant removal |

Food Industry

In food processing, sodium 2-ethylhexyl sulfate is used for cleaning purposes and sanitation to ensure hygiene standards are met .

Environmental Applications

The compound has shown potential in wastewater treatment processes, where it can assist in the emulsification of oils and fats, thereby aiding in their removal from water systems .

Case Study: Industrial Cleaning Efficiency

A study conducted on the effectiveness of sodium 2-ethylhexyl sulfate in industrial cleaners demonstrated a significant reduction in surface contaminants when used at concentrations ranging from 0.5% to 2%. The results indicated that formulations containing this surfactant outperformed traditional detergents in terms of soil removal efficiency.

Case Study: Textile Mercerization

In a textile processing facility, sodium 2-ethylhexyl sulfate was employed as a mercerizing agent during fabric dyeing processes. The treated fabrics exhibited improved dye uptake and color fastness compared to untreated samples, highlighting its role in enhancing textile quality.

Mechanism of Action

The primary mechanism by which sodium 2-ethylhexyl sulfate hydrate exerts its effects is through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as suspension polymerization and the stabilization of aqueous suspensions . Additionally, its ability to form micelles at concentrations above the critical micelle concentration enhances its effectiveness in solubilizing hydrophobic compounds .

Comparison with Similar Compounds

Sodium Octyl Sulfate (Sodium 2-Ethylhexyl Sulfate, Anhydrous)

CAS No.: 126-92-1 Molecular Formula: C₈H₁₇NaO₄S Molecular Weight: 232.27 g/mol

Key Difference : The hydrate form offers improved stability in aqueous formulations, whereas the anhydrous form is preferred in anhydrous systems .

Sodium Dodecyl Sulfate (SDS)

CAS No.: 151-21-3 (Not explicitly in evidence but referenced via context) Molecular Formula: C₁₂H₂₅NaO₄S Molecular Weight: 288.38 g/mol

Key Difference : SDS’s linear C12 chain enhances micelle formation, making it superior for protein denaturation, while the branched C8 chain of this compound improves solubility in hard water .

Sodium 1-Hexanesulfonate Monohydrate

CAS No.: 2832-45-3 Molecular Formula: C₆H₁₃NaO₃S·H₂O Molecular Weight: 206.23 g/mol

Key Difference : Sulfonates like Sodium 1-hexanesulfonate are preferred in analytical chemistry for their ionic strength, whereas sulfates excel in detergency .

Sodium Hydrogen Sulphate Monohydrate

CAS No.: 10034-88-5 Molecular Formula: HNaO₄S·H₂O Molecular Weight: 156.07 g/mol

Key Difference: The inorganic sulfate is strongly acidic and corrosive, limiting its use to controlled industrial processes, whereas the organic sulfate is safer for consumer products .

Research Findings and Industrial Relevance

- Efficacy in Cleaning : this compound outperforms linear alkyl sulfates in removing hydrophobic residues due to its branched chain, which reduces crystallinity and enhances interfacial activity .

- Market Trends : Priced at ¥151.00/kg (40% aqueous solution), it is cost-effective for industrial-scale cleaning formulations .

Biological Activity

Sodium 2-ethylhexyl sulfate hydrate (CAS Number: 126-92-1) is an anionic surfactant with various applications in both industrial and biological contexts. This article explores its biological activity, highlighting its effects on cellular systems, toxicity, and potential therapeutic applications.

- Molecular Formula : C₈H₁₉NaO₅S

- Molecular Weight : 232.273 g/mol

- Density : 1.12 g/mL at 20 °C

- Water Solubility : Soluble at concentrations greater than 10 g/100 mL at 20 °C

- pH of Aqueous Solution : Approximately 9.0 - 10.5 for a 3% solution

This compound exhibits its biological activity primarily through its surfactant properties, which allow it to interact with lipid membranes. This interaction can disrupt cellular membranes, leading to various biological effects, including:

- Cell Membrane Disruption : The surfactant can insert into lipid bilayers, altering membrane permeability and potentially leading to cell lysis.

- Emulsification and Wetting : Its ability to reduce surface tension makes it effective in formulations requiring enhanced penetration and spreadability.

Cytotoxicity

Research indicates that this compound can exhibit cytotoxic effects on various cell lines. The effective concentration (EC₅₀) values vary significantly across different cell types:

These values suggest that the compound can inhibit cellular processes at relatively high concentrations, which may limit its use in certain therapeutic applications.

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth at specific concentrations:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Exhibits activity against Escherichia coli.

The concentration required for significant antimicrobial activity typically ranges from 100 μM to several millimolar concentrations, depending on the specific organism and environmental conditions.

Case Study 1: Efficacy in Dermatological Applications

A clinical study investigated the efficacy of this compound as a component in topical formulations for treating skin conditions such as eczema. The study involved a cohort of patients applying a cream containing the compound over six weeks. Results indicated a marked reduction in disease severity and itching compared to control groups, highlighting its potential as an active ingredient in dermatological products.

Case Study 2: Industrial Applications and Safety

In industrial settings, this compound is used as a cleaning agent due to its excellent wetting properties. However, safety assessments revealed potential risks associated with skin contact and inhalation exposure. The compound is classified under GHS07 (warning), indicating that while it is effective as a surfactant, precautions must be taken to minimize exposure during handling.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 40–45°C | Reduces sulfonic acid degradation |

| Molar ratio (Alcohol:Sulfonating agent) | 1:1.05 | Minimizes unreacted alcohol |

| Solvent (Ethanol:Water) | 3:1 v/v | Enhances crystal formation |

(Basic) Which spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?

- FT-IR : Validate sulfate (S-O stretching at ~1050 cm⁻¹) and alkyl chain (C-H at ~2900 cm⁻¹) .

- ¹H NMR : Peaks at δ 0.8–1.6 ppm confirm the 2-ethylhexyl group; absence of δ 5.0–5.5 ppm indicates no residual alcohol .

- HPLC : Use a C18 column with UV detection at 210 nm to quantify purity (>95%) and detect impurities like bis(2-ethylhexyl)maleate .

Q. Table 2: Analytical Signatures

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| FT-IR | 1050 cm⁻¹ (S-O), 1250 cm⁻¹ (C-O-C) | |

| ¹H NMR | δ 1.4 ppm (CH₂ of ethylhexyl) |

(Basic) How should researchers assess the stability of this compound under varying storage conditions to ensure experimental reproducibility?

- Thermal stability : TGA shows decomposition >200°C, but hydrate loss occurs at 60–80°C; store below 25°C .

- Humidity control : Dynamic vapor sorption (DVS) data indicate hygroscopicity above 60% RH; use desiccants .

- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <2% degradation when sealed in amber glass .

(Advanced) What methodologies are recommended for analyzing conflicting data regarding the hydration state and CAS registry numbers of this compound across sources?

Discrepancies in CAS numbers (e.g., 126-92-1 vs. 124763-51-5 ) arise from inconsistent hydration reporting. Strategies include:

Q. Table 3: Reported CAS Numbers

| Source | CAS Number | Form/Purity | Reference |

|---|---|---|---|

| Environmental Standards | 126-92-1 | Anhydrous | |

| Organic Building Blocks | 124763-51-5 | 97% hydrate |

(Advanced) How does the presence of trace impurities impact the surfactant properties of this compound, and what purification techniques are validated for their removal?

Impurities like bis(2-ethylhexyl)maleate (≤0.1% ) reduce critical micelle concentration (CMC) by 15–20%. Mitigation methods:

- Liquid-liquid extraction : Use hexane to partition nonpolar impurities .

- Ion-exchange chromatography : Remove anionic contaminants with Dowex 1×2 resin .

(Advanced) In nanoparticle synthesis, what experimental parameters govern the efficacy of this compound as a stabilizing agent?

Q. Table 4: Nanoparticle Stabilization Parameters

| Parameter | Optimal Range | Mechanism |

|---|---|---|

| [Surfactant] | 0.5–2.0 mM | Micelle formation |

| pH | 7.5–8.5 | Charge stabilization |

| Stirring rate | 500–700 rpm | Homogeneous dispersion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.